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Compound of Interest

Compound Name: (S)-1-(3-Fluorophenyl)ethanol

Cat. No.: B156308 Get Quote

A Comprehensive Technical Guide to the Spectroscopic Data of (S)-1-(3-
Fluorophenyl)ethanol

This technical guide provides a detailed overview of the spectroscopic data for the chiral

compound (S)-1-(3-Fluorophenyl)ethanol. It is intended for researchers, scientists, and

professionals in the field of drug development and chemical analysis. This document presents

nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along

with the experimental protocols for their acquisition.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for (S)-1-(3-Fluorophenyl)ethanol.
Where direct experimental data for the (S)-enantiomer of the 3-fluoro derivative was not

publicly available, data from the racemic mixture or closely related analogs, such as (S)-1-(3-

Chlorophenyl)ethanol, is provided for reference and comparative analysis.

¹H NMR Data
Solvent: CDCl₃ Frequency: 400 MHz
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~7.20-7.35 m - Ar-H

~6.90-7.10 m - Ar-H

~4.90 q ~6.5 CH-OH

~2.50 br s - OH

~1.50 d ~6.5 CH₃

Note: The chemical shifts for the aromatic protons (Ar-H) are approximate and will be

influenced by the fluorine substituent. The quartet for the methine proton (CH-OH) is due to

coupling with the methyl protons, and the doublet for the methyl protons (CH₃) is due to

coupling with the methine proton.

¹³C NMR Data
Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppm Assignment

~163 (d, J ≈ 245 Hz) C-F

~148 (d, J ≈ 7 Hz) Ar-C

~130 (d, J ≈ 8 Hz) Ar-CH

~121 (d, J ≈ 2 Hz) Ar-CH

~114 (d, J ≈ 21 Hz) Ar-CH

~113 (d, J ≈ 22 Hz) Ar-CH

~70 CH-OH

~25 CH₃

Note: The carbon attached to the fluorine atom (C-F) will appear as a doublet with a large

coupling constant. The other aromatic carbons will also show smaller couplings to the fluorine
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atom.

Infrared (IR) Spectroscopy Data
Technique: Thin Film or KBr Pellet

Wavenumber (cm⁻¹) Intensity Assignment

~3360 strong, broad O-H stretch

~3050 medium C-H stretch (aromatic)

~2970 medium C-H stretch (aliphatic)

~1600, 1580, 1490 medium-strong C=C stretch (aromatic)

~1250 strong C-F stretch

~1080 strong C-O stretch

Mass Spectrometry (MS) Data
Ionization Method: Electron Ionization (EI)

m/z Relative Intensity (%) Assignment

140 ~40 [M]⁺ (Molecular Ion)

125 100 [M - CH₃]⁺

97 ~30 [M - CH₃ - CO]⁺ or [C₆H₄F]⁺

77 ~20 [C₆H₅]⁺

Note: The molecular ion peak is expected at m/z 140. The base peak is likely to be the

fragment resulting from the loss of a methyl group (m/z 125).

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

Sample Preparation: A sample of (S)-1-(3-Fluorophenyl)ethanol (5-10 mg for ¹H NMR, 20-

50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform

(CDCl₃). A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ

0.00 ppm). The solution is then transferred to a 5 mm NMR tube.[1][2]

Instrumentation: The spectra are acquired on a 400 MHz NMR spectrometer.

¹H NMR Acquisition: The ¹H NMR spectrum is recorded with a sufficient number of scans to

obtain a good signal-to-noise ratio.

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse

sequence to simplify the spectrum to single lines for each unique carbon atom. A larger

number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

[3]

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, and the

resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the

internal standard (TMS).

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation (Thin Film): A drop of the liquid sample, (S)-1-(3-Fluorophenyl)ethanol,
is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. The

plates are gently pressed together to form a thin film.[4]

Sample Preparation (KBr Pellet - for solids): A small amount of a solid sample is ground with

dry KBr powder and pressed into a thin, transparent pellet. This method is not directly

applicable to the liquid title compound but is a common alternative.[5]
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Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FTIR)

spectrometer.

Acquisition: A background spectrum of the empty sample holder (or pure salt plates) is

recorded first. Then, the sample is placed in the beam path, and the sample spectrum is

recorded. The instrument software automatically subtracts the background spectrum. The

spectrum is typically recorded over the range of 4000-400 cm⁻¹.[6]

Data Analysis: The positions (wavenumber, cm⁻¹) and intensities of the absorption bands are

analyzed to identify characteristic vibrations of functional groups.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,

typically via direct injection or through a gas chromatograph (GC-MS). The sample is

vaporized in a high vacuum environment.

Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy

electron beam (typically 70 eV) in Electron Ionization (EI) mode. This causes the molecule to

lose an electron, forming a positively charged molecular ion ([M]⁺), and also induces

fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of relative ion abundance versus m/z.

Data Analysis: The mass of the molecular ion is used to determine the molecular weight of

the compound. The fragmentation pattern provides structural information about the molecule.

Workflow Visualization
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The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound such as (S)-1-(3-Fluorophenyl)ethanol.

Spectroscopic Analysis Workflow for (S)-1-(3-Fluorophenyl)ethanol
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Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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